Scutebata C
Overview
Description
Scutebata C is a neoclerodane diterpenoid isolated from the plant Scutellaria barbata.
Mechanism of Action
Target of Action
Scutebata C is a neoclerodane diterpenoid isolated from Scutellaria barbata It’s known that compounds isolated from scutellaria species possess various pharmacological actions .
Mode of Action
It’s known that this compound has weak cytotoxic activity . It’s worth noting that another major diterpenoid from Scutellaria barbata, Scutebarbatine A, induces dose-dependent apoptosis, specifically in cancer cells
Biochemical Pathways
It’s known that scutebarbatine a, another compound from scutellaria barbata, works by down-regulating pro-survival proteins, the inhibitors of apoptosis (iaps), and iap regulating proteins . This leads to the induction of apoptosis in cancer cells
Result of Action
This compound has been found to exhibit weak cytotoxic activity . This suggests that it may have potential as an anti-cancer agent.
Biochemical Analysis
Biochemical Properties
Scutebata C plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to exhibit weak cytotoxicity against several cancer cell lines, including LoVo, MCF-7, SMMC-7721, and HCT-116 cells
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to induce cytotoxicity, albeit weakly . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes could potentially lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the cellular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . Additionally, this compound may cause changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over a certain period, but its efficacy may decrease as it degrades . Long-term studies are needed to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses could lead to increased cytotoxicity and potential adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is essential for comprehending how this compound exerts its effects at the cellular level.
Preparation Methods
Scutebata C is primarily isolated from Scutellaria barbata through extraction and purification processes. The plant material is typically subjected to solvent extraction, followed by chromatographic techniques to isolate the compound
Chemical Reactions Analysis
Scutebata C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Scutebata C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neoclerodane diterpenoids.
Comparison with Similar Compounds
- Scutebarbatine A
- Scutebarbatine F
- 8β,13-Epoxy-neo-clerod-3-en-15,16-olides
Properties
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDJHMJHKZYAFI-MDLIPRPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318306 | |
Record name | Scutebata C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207181-59-6 | |
Record name | Scutebata C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutebata C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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